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molecular formula C10H10N4O B8367817 2-Amino-4-methylcarbamoylquinazoline

2-Amino-4-methylcarbamoylquinazoline

Cat. No. B8367817
M. Wt: 202.21 g/mol
InChI Key: OEIMMMLSRHBECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501754B2

Procedure details

1.2 100 mg of 2-amino-4-carboxyquinazoline and 261.6 mg of ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate are suspended in 5 ml of acetonitrile, and 146.6 μl of triethylamine are added. 53.6 mg of methylammonium chloride are added, and the mixture is stirred at 80° (bath temperature) for 16 hours. The mixture is cooled, the solvent is removed, and the product is purified by means of RP flash chromatography (Isco Compamion®);
[Compound]
Name
1.2
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
261.6 mg
Type
reactant
Reaction Step Three
Quantity
146.6 μL
Type
reactant
Reaction Step Four
Quantity
53.6 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([C:12]([OH:14])=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C(O[CH:18]1C=CC2C(=CC=CC=2)[N:19]1C(OCC)=O)C.C(N(CC)CC)C.[Cl-].C[NH3+]>C(#N)C>[NH2:1][C:2]1[N:11]=[C:10]([C:12](=[O:14])[NH:19][CH3:18])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
1.2
Quantity
100 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC=CC=C2C(=N1)C(=O)O
Step Three
Name
Quantity
261.6 mg
Type
reactant
Smiles
C(C)OC1N(C2=CC=CC=C2C=C1)C(=O)OCC
Step Four
Name
Quantity
146.6 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
53.6 mg
Type
reactant
Smiles
[Cl-].C[NH3+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° (bath temperature) for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the product is purified by means of RP flash chromatography (Isco Compamion®)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=NC2=CC=CC=C2C(=N1)C(NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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